molecular formula C14H18O3 B12101014 3-Cyclopropoxy-benzoic acid tert-butyl ester

3-Cyclopropoxy-benzoic acid tert-butyl ester

Cat. No.: B12101014
M. Wt: 234.29 g/mol
InChI Key: PUXCFOZHCGFZCX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-benzoic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with a cyclopropoxy group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Cyclopropoxy-benzoic acid tert-butyl ester involves the Steglich esterification. This reaction typically uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds by forming an O-acylisourea intermediate, which reacts with tert-butyl alcohol to form the ester .

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide in the presence of a catalyst. This method allows for the efficient formation of the ester under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Cyclopropoxy-benzoic acid.

    Reduction: 3-Cyclopropoxy-benzyl alcohol.

    Substitution: Various substituted benzoic acid tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-benzoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-benzoic acid tert-butyl ester involves its interaction with various molecular targets. For example, in esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-benzoic acid: Similar structure but lacks the tert-butyl ester group.

    Benzoic acid tert-butyl ester: Lacks the cyclopropoxy substitution.

    3-Methoxy-benzoic acid tert-butyl ester: Similar ester group but with a methoxy substitution instead of cyclopropoxy.

Uniqueness

3-Cyclopropoxy-benzoic acid tert-butyl ester is unique due to the presence of both the cyclopropoxy group and the tert-butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 3-cyclopropyloxybenzoate

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-5-4-6-12(9-10)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3

InChI Key

PUXCFOZHCGFZCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CC2

Origin of Product

United States

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